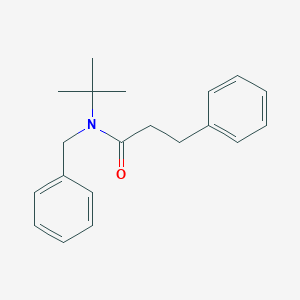
N-benzyl-N-(tert-butyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(tert-butyl)-3-phenylpropanamide, also known as N-tert-butyl-benzyl-3-phenylpropanamide, is a synthetic compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.44 g/mol. This compound has been found to have various biochemical and physiological effects and has been used in the study of different diseases and disorders.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(tert-butyl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to reduce oxidative stress in the brain. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in different tissues. Additionally, it has been found to have neuroprotective properties and has been shown to protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N-(tert-butyl)-3-phenylpropanamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying different diseases and disorders that are associated with these enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-benzyl-N-(tert-butyl)-3-phenylpropanamide in scientific research. One possible direction is the study of its potential use in the treatment of different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is the study of its potential use in the treatment of different types of cancer. Additionally, more research could be done on the mechanism of action of this compound to better understand its effects on different enzymes and pathways.
Synthesemethoden
The synthesis of N-benzyl-N-(tert-butyl)-3-phenylpropanamide involves the reaction of benzyl chloride with tert-butylamine in the presence of sodium hydride. The resulting product is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(tert-butyl)-3-phenylpropanamide has been extensively used in scientific research for its various applications. It has been used as a reagent in the synthesis of different compounds and has been found to have antibacterial and antifungal properties. This compound has also been used in the study of different diseases and disorders such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H25NO |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-benzyl-N-tert-butyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-20(2,3)21(16-18-12-8-5-9-13-18)19(22)15-14-17-10-6-4-7-11-17/h4-13H,14-16H2,1-3H3 |
InChI-Schlüssel |
WJDQWKPCOFPVIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)



![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)







